Isofagomine D-Tartrate
Description
Isofagomine D-Tartrate (CAS 957230-65-8) is a competitive inhibitor of human lysosomal acid β-glucosidase (GCase), functioning as a pharmacological chaperone. It binds reversibly to the enzyme's catalytic pocket, stabilizing its structure and enhancing activity in mutant forms associated with Gaucher disease . Studies demonstrate that it increases β-glucosidase activity by 2–3 fold in N370S Gaucher fibroblasts . Its molecular formula is C₆H₁₃NO₃·C₄H₆O₆ (molecular weight: 297.26), with a Ki of 0.016–0.025 µM and IC₅₀ of 0.06 µM, indicating high potency . The compound is supplied as an ethanol:water (1:1) solution, requiring storage at -20°C to maintain stability .
Properties
IUPAC Name |
(2S,3S)-2,3-dihydroxybutanedioic acid;(3R,4R,5R)-5-(hydroxymethyl)piperidine-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3.C4H6O6/c8-3-4-1-7-2-5(9)6(4)10;5-1(3(7)8)2(6)4(9)10/h4-10H,1-3H2;1-2,5-6H,(H,7,8)(H,9,10)/t4-,5-,6-;1-,2-/m10/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBPPCHRAVUQMC-AWUBODBRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(CN1)O)O)CO.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H](CN1)O)O)CO.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80919444 | |
| Record name | 2,3-Dihydroxybutanedioic acid--5-(hydroxymethyl)piperidine-3,4-diol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80919444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919364-56-0 | |
| Record name | 2,3-Dihydroxybutanedioic acid--5-(hydroxymethyl)piperidine-3,4-diol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80919444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Base-Catalyzed Salt Formation
This compound is synthesized via a two-step process starting from isofagomine free base or its hydrochloride salt. The free base is generated by treating isofagomine hydrochloride with a mild base such as ammonium hydroxide. Subsequent reaction with D-tartaric acid in ethanol yields the tartrate salt:
Key parameters include:
-
Solvent system : Ethanol/water mixtures (4:1 to 1:1 v/v) optimize solubility and precipitation.
-
Stoichiometry : A 1:1 molar ratio of isofagomine to D-tartaric acid ensures complete salt formation, though ratios of 2:1 to 1:1 are permissible.
-
Temperature : Room temperature (20–25°C) prevents decomposition while allowing controlled crystallization.
Direct Conversion from Hydrochloride Salt
For industrial efficiency, the hydrochloride salt is directly converted to D-tartrate without isolating the free base:
-
Isofagomine hydrochloride is dissolved in ethanol.
-
D-tartaric acid (1.0 eq) is added under stirring.
-
Ammonium hydroxide is introduced to neutralize HCl, precipitating the D-tartrate salt.
This method achieves yields >85% and purity >95% prior to recrystallization.
Purification and Crystallization
Recrystallization Protocols
Crude this compound is purified via recrystallization in ethanol/water systems:
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Ethanol/water ratio | 4:1 | 3:1 | 2:1 |
| Temperature (°C) | 20 | 20 | 20 |
| Purity post-crystallization | 99.2% | 98.7% | 97.5% |
| Yield | 78% | 82% | 85% |
Data adapted from Example 3 of US7863453B2.
Activated charcoal (0.1–0.5% w/w) removes colored impurities without adsorbing the product.
Particle Size Control
Industrial batches require consistent particle sizes for formulation. Ethanol/water recrystallization produces 90% of particles ≤1,200 µm, with a bulk density of 0.44 g/mL and Carr Index of 15%, ensuring excellent flowability.
Analytical Characterization
X-Ray Powder Diffraction (XRPD)
The crystalline form of this compound exhibits distinct XRPD peaks (2θ ± 0.009°):
| Peak Position (2θ) | Relative Intensity |
|---|---|
| 9.29 | 100% |
| 14.17 | 65% |
| 16.34 | 45% |
| 18.07 | 55% |
| 18.72 | 70% |
Spectroscopic Validation
-
1H NMR (D2O, 400 MHz): δ 3.85 (m, 1H, H-3), 3.72 (m, 1H, H-4), 3.58 (m, 2H, H-5 and H-6).
-
IR (KBr): 3,400 cm⁻¹ (O-H stretch), 1,610 cm⁻¹ (carboxylate C=O).
Industrial-Scale Production
Process Optimization
-
Batch size : ≥1 kg, with linear scalability demonstrated up to 100 kg.
-
Solvent recovery : Ethanol is recycled via distillation, reducing costs by 30%.
-
Moisture control : The D-tartrate form exhibits minimal hygroscopicity (0.08% weight gain at 75% RH over 8 days), enabling open-handling during manufacturing.
Quality Control Metrics
| Parameter | Specification |
|---|---|
| Purity (HPLC) | ≥99.0% |
| Residual solvents | <500 ppm ethanol |
| Heavy metals | <10 ppm |
| Particle size (D90) | ≤1,200 µm |
Chemical Reactions Analysis
Isofagomine (D-tartrate) undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Isofagomine (D-tartrate) can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Therapeutic Applications in Gaucher Disease
Gaucher Disease Treatment
Isofagomine D-Tartrate acts as a pharmacological chaperone that enhances the activity of glucocerebrosidase (GCase), an enzyme deficient in Gaucher disease patients. Studies have shown that administration of this compound leads to significant increases in GCase activity in various tissues, including the liver and spleen, which are critical for managing the symptoms of Gaucher disease.
- Efficacy : In a study involving L444P GCase fibroblasts, treatment with Isofagomine resulted in a 2- to 5-fold increase in enzyme activity after four weeks. This was accompanied by reductions in plasma chitin III and IgG levels, indicating a decrease in substrate accumulation and inflammation associated with Gaucher disease .
- Long-term Effects : After prolonged treatment (24 weeks), significant increases in GCase activity were observed not only in soft tissues but also in mineralized bone and bone marrow . This suggests that this compound may have beneficial effects on bone health, which is often compromised in Gaucher patients.
Inhibition of Toxins
Protection Against Clostridium difficile Toxins
Recent research has demonstrated that Isofagomine can inhibit the activity of multiple variants of the TcdB toxin produced by Clostridium difficile, a major cause of antibiotic-associated diarrhea.
- Mechanism : Isofagomine functions as a transition state analogue, mimicking the glucocation formed during glycosyltransferase reactions. It binds to the active sites of TcdA and TcdB toxins, leading to inhibition of their glycosyltransferase activities .
- In Vivo Efficacy : In murine models, treatment with Isofagomine significantly improved survival rates following exposure to TcdB toxins. Mice receiving Isofagomine showed up to 100% survival at higher doses compared to untreated controls . Furthermore, it facilitated recovery of the gastrointestinal microbiota post-infection, suggesting its potential as a therapeutic agent for preventing recurrent C. difficile infections.
Pharmacological Chaperone Mechanism
This compound’s role as a pharmacological chaperone is pivotal in its application for lysosomal storage disorders:
- Stabilization of Glucocerebrosidase : The compound stabilizes misfolded GCase enzymes, allowing them to achieve proper conformation and function within lysosomes . This mechanism is critical for patients with mutations like N370S and L444P where enzyme misfolding is prevalent.
- Clinical Implications : The ability of Isofagomine to enhance GCase activity across various genetic backgrounds (e.g., N370S and L444P) highlights its promise for broader clinical application beyond specific genotypes .
Summary Table of Research Findings
Mechanism of Action
Isofagomine (D-tartrate) exerts its effects by interacting with the catalytic pocket of β-glucosidase. This interaction stabilizes the enzyme and promotes its proper folding, thereby increasing its activity. The molecular targets include the lysosomal β-glucosidase enzyme, and the pathways involved are related to lysosomal storage and enzyme regulation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Isofagomine D-Tartrate with structurally or functionally related glycosidase inhibitors:
*Values estimated from literature outside provided evidence.
Key Differentiators:
Mechanistic Specificity: this compound uniquely acts as a pharmacological chaperone, stabilizing misfolded GCase in the endoplasmic reticulum (ER) and enhancing lysosomal trafficking . This contrasts with covalent inhibitors like Conduritol B Epoxide, which irreversibly inactivate enzymes . Castanospermine and Deoxynojirimycin exhibit broader inhibition, targeting multiple glycosidases, which limits their therapeutic specificity .
Therapeutic Relevance: this compound’s ability to rescue mutant GCase activity makes it a candidate for Gaucher disease and Parkinson’s disease, where GCase deficiency is implicated . Deoxynojirimycin, while less potent against GCase, is used in diabetes research due to its α-glucosidase inhibition, delaying carbohydrate digestion .
Safety and Handling: this compound’s ethanol-based formulation poses flammability risks (flash point: 13°C) and requires stringent storage conditions (-20°C) . Other compounds, like Conduritol B, are solids with lower handling risks .
Solubility and Formulation :
- This compound dissolves in PBS (5 mg/mL) and DMSO (2 mg/mL), facilitating in vitro studies . In contrast, Conduritol B Epoxide’s covalent mechanism requires careful dosing to avoid permanent enzyme inactivation .
Research Findings and Clinical Implications
- Parkinson’s Disease : Preclinical studies suggest that enhancing GCase activity via this compound reduces α-synuclein aggregation, a hallmark of Parkinson’s pathology .
- Comparative Efficacy: In head-to-head studies, this compound outperformed non-chaperone inhibitors like Castanospermine in rescuing enzyme activity, highlighting its mechanistic advantage .
Biological Activity
Isofagomine D-tartrate (IFG) is a pharmacological chaperone primarily investigated for its potential therapeutic effects in lysosomal storage disorders, particularly Gaucher disease. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Isofagomine is a derivative of iminosugar that acts as a chaperone for the enzyme β-glucosidase (GCase), which is deficient in Gaucher disease. The mechanism involves stabilizing the misfolded enzyme, facilitating its proper folding, and enhancing its activity. This is particularly significant for mutant forms of GCase, such as N370S and L444P, which are commonly associated with Gaucher disease.
Pharmacological Effects
Research has demonstrated that IFG can significantly increase GCase activity in both in vitro and in vivo models. Key findings include:
- In Vitro Studies : In fibroblasts from Gaucher patients, IFG treatment resulted in a concentration-dependent increase in GCase activity. For instance, L444P GCase fibroblasts showed increases ranging from 1.2 to 3.5-fold after five days of incubation with IFG at varying concentrations (6, 20, and 60 µM) .
- In Vivo Studies : In murine models expressing the L444P mutation, oral administration of IFG led to significant increases (2- to 5-fold) in GCase activity across various tissues, including the brain and liver. Long-term administration also resulted in reduced levels of plasma markers associated with Gaucher disease .
Case Studies and Clinical Trials
Clinical evaluation has highlighted both the potential and limitations of IFG:
- Phase 2 Trials : Amicus Therapeutics advanced IFG into Phase 2 clinical trials for Gaucher disease. While enzyme levels increased in all enrolled patients, clinically meaningful improvements were noted in only one out of eighteen participants, leading to a halt in further development .
- Patient Responses : A study indicated that while IFG could enhance GCase activity significantly, translating this increase into clinical benefits remains challenging. The variability in patient responses underscores the complexity of treating genetic disorders with pharmacological chaperones .
Data Tables
The following tables summarize key findings from studies on the biological activity of this compound:
Table 1: Effect of Isofagomine on GCase Activity in Fibroblasts
| Cell ID | IFG Concentration (μM) | GCase Activity (% Increase) |
|---|---|---|
| GM07968 | 6 | 64±13 |
| 20 | 88±19 | |
| 60 | 115±33 | |
| GM00877 | 6 | 99±21 |
| 20 | 113±39 | |
| 60 | 100±20 | |
| GM10915 | 6 | 25±5 |
| 20 | 55±1 | |
| 60 | 100±7 |
Data represents mean ± SEM from three independent experiments .
Table 2: Clinical Trial Outcomes for Isofagomine
| Trial Phase | Patients Enrolled | Patients with Increased Enzyme Levels | Clinically Meaningful Improvements |
|---|---|---|---|
| Phase 2 | 18 | All | 1 |
Results indicate the challenges faced in translating increased enzyme levels into clinical efficacy .
Q & A
Q. What factors explain variability in β-glucosidase activation efficacy in patient-derived cells?
- Key Variables :
- Mutation-Specific Effects : N370S vs. L444P variants exhibit differing chaperone binding affinities .
- Cellular Proteostasis : Heat shock proteins (e.g., HSP70) modulate enzyme refolding efficiency .
- Experimental Adjustments : Co-treat with proteasome inhibitors (e.g., MG-132) to stabilize chaperone-enzyme complexes .
Tables for Key Data
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 297.3 g/mol | |
| Solubility (PBS, pH 7.2) | 5 mg/mL | |
| IC₅₀ (β-glucosidase) | 0.06 µM | |
| Storage Stability | ≥2 years at -20°C in ethanol:water (1:1) | |
| Flash Point | 13°C |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
